N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-7-8-16(2)21(13-15)29(26,27)23-18-9-10-19-17(14-18)5-3-11-24(19)22(25)20-6-4-12-28-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHOOSFFEFDSQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Synthesis of Tetrahydroquinoline: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Coupling Reactions: The furan and tetrahydroquinoline moieties are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid.
Reduction: The tetrahydroquinoline moiety can be reduced to form the corresponding quinoline derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Quinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the furan and sulfonamide groups, which are known for their biological activities.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. The furan ring may interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrahydroquinoline Core
N-[6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl]-1,1,1-trifluoromethanesulfonamide ()
- Key Differences: Positional Isomerism: The sulfonamide is at the 7-position (vs. 6-position in the target compound). Functional Groups: Contains a trifluoromethanesulfonamide and an azo-linked imidazole (vs. furan-carbonyl and dimethylbenzene sulfonamide in the target). Molecular Weight: 452.41 g/mol (higher due to fluorine and cyano groups) .
- Implications : The trifluoromethyl group increases electronegativity and metabolic stability, while the azo-imidazole moiety may confer photochemical reactivity.
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide ()
Role of the Sulfonamide Group: Comparison with Pesticide Sulfonamides
Sulfonamides in pesticides (e.g., sulfosulfuron, rimsulfuron; ) share the sulfonamide functional group but differ in core structures:
- Target Compound: Tetrahydroquinoline core with furan-carbonyl.
- Pesticides : Pyrimidine or triazine cores with ethylsulfonyl or methoxy groups.
- Implications: The tetrahydroquinoline core in the target compound may offer improved steric flexibility compared to rigid heterocycles in pesticides, affecting target binding .
Physical and Spectroscopic Trends ()
- Alkyl vs. Aryl Substituents: Longer alkyl chains (e.g., N-dodecyl in Compound 5) reduce solubility but increase lipophilicity.
- Electron-Withdrawing Groups : Compounds with halogens (e.g., 4-fluorophenyl in Compound 11) show altered NMR shifts compared to the target’s methyl groups .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a furan ring , a tetrahydroquinoline moiety , and a sulfonamide group , which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, starting with the preparation of the furan-2-carbonyl precursor. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The overall molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring and sulfonamide group are known to inhibit enzyme activity by binding to active sites, disrupting various biological pathways. This mechanism can lead to significant bioactive effects in cellular systems .
Antitumor Properties
Recent studies have demonstrated that this compound exhibits notable antitumor activity. For instance:
- In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, with IC50 values indicating effective cytotoxicity.
- Mechanistic studies suggest that the compound induces apoptosis in cancer cells by activating intrinsic pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties against several bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis through caspase activation pathways. The study reported an IC50 value of approximately 10 µM for MCF-7 cells .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzene-1-sulfonamide | Furan ring, tetrahydroquinoline | Moderate antitumor activity |
| N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide | Tetrahydroquinoline core | Anticancer and antimicrobial properties |
This table highlights the unique structural motifs present in this compound compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
